4-(Pyridin-2-yl)phenol

概览

描述

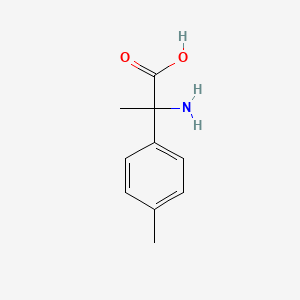

“4-(Pyridin-2-yl)phenol” is a chemical compound with the empirical formula C11H9NO. It has a molecular weight of 171.2012. It is a solid substance12.

Synthesis Analysis

While specific synthesis methods for “4-(Pyridin-2-yl)phenol” are not readily available, related compounds have been synthesized through various methods. For instance, a family of polyaryl 2-(pyridin-2-yl)phenol-based four-coordinate organoboron complexes were prepared via deconstructive cycloaromatization of indolizines, cyclopropenones, and boric acids3.Molecular Structure Analysis

The molecular structure of “4-(Pyridin-2-yl)phenol” consists of a phenol group attached to a pyridine ring. The SMILES string representation is OC1=CC=C(C=C1)C2=NC=CC=C212.Chemical Reactions Analysis

Specific chemical reactions involving “4-(Pyridin-2-yl)phenol” are not readily available. However, related compounds such as pyridin-2-ol have been reported to react differently depending on the position of the hydroxyl group4.Physical And Chemical Properties Analysis

“4-(Pyridin-2-yl)phenol” is a solid substance12. Its density is reported to be 1.2±0.1 g/cm32.科研应用

Antimicrobial Properties

4-(Pyridin-2-yl)phenol derivatives, such as oligo-4-[(pyridine-3-yl-methylene) amino] phenol, have been synthesized and characterized for their antimicrobial properties. These derivatives exhibit significant antimicrobial activities against a range of bacterial strains, indicating their potential use in the development of new antimicrobial agents (Kaya, Bilici, & Saçak, 2006).

Molecular Behavior in Crystalline State

Research involving compounds like 4-(pyridinium-1-yl)-phenolate focuses on understanding the molecular behavior of these molecules in various crystalline environments. This understanding can contribute to applications in fields such as material science and molecular engineering (Wojtas, Pawlica, & Stadnicka, 2006).

Solvatochromism Studies

Compounds related to 4-(Pyridin-2-yl)phenol have been studied for their solvatochromism properties. These studies contribute to a deeper understanding of solute-solvent interactions and can be useful in the development of chemical sensors and indicators (Pires et al., 2019).

Corrosion Inhibition

Derivatives of 4-(Pyridin-2-yl)phenol have been synthesized and tested as corrosion inhibitors for metals such as mild steel in acidic environments. Their effectiveness as inhibitors provides insights into the development of new corrosion-resistant materials and coatings (Murmu, Saha, Murmu, & Banerjee, 2019).

Coordination Chemistry

Compounds based on 2-(imidazo[1,5-a]pyridin-3-yl)phenol, a variant of 4-(Pyridin-2-yl)phenol, have been employed in coordination chemistry to synthesize complexes with interesting luminescent and magnetic properties. These complexes can be explored for applications in materials science, particularly in the development of luminescent materials and in the study of magnetic properties (Gao et al., 2014).

Chemical Catalysis

4-(N,N-Dimethylamino)pyridine derivatives, related to 4-(Pyridin-2-yl)phenol, have been used as catalysts in chemical reactions like acylation of alcohols and phenols. Such research contributes to the development of more efficient and sustainable chemical processes in organic synthesis (Liu, Ma, Liu, & Wang, 2014).

Fluorescent Chemo-sensing

Compounds such as salicylaldehyde-based hydrazones related to 4-(Pyridin-2-yl)phenol have shown potential in fluorescent "turn on" chemo-sensing, particularly for detecting aluminum ions (Al3+). Such compounds can be used in environmental monitoring and biological applications, including living cell imaging (Rahman et al., 2017).

Direct Hydroxylation Studies

Derivatives of 4-(Pyridin-2-yl)phenol have been studied in the context of the direct hydroxylation of benzene to phenol using hydrogen peroxide, showing potential applications in the field of green chemistry and sustainable industrial processes (Leng, Ge, Zhou, & Wang, 2008).

Antitumor Compounds

Compounds such as 2-(2-aminopyrimidin-4-yl)phenol derivatives, structurally related to 4-(Pyridin-2-yl)phenol, have shown potential as antitumor agents, indicating their relevance in medicinal chemistry and drug development (Lee, Kim, & Jeong, 2011).

Experimental and Theoretical Studies in Organic Chemistry

Research involving alkylaminophenol compounds, which include derivatives of 4-(Pyridin-2-yl)phenol, encompasses both experimental and theoretical studies. These studies are crucial for understanding molecular properties and interactions, which have broad implications in organic chemistry and materials science (Ulaş, 2021).

Nonlinear Optical (NLO) Applications

Investigations into the excited-state structure and relaxation processes of compounds related to 4-(Pyridin-2-yl)phenol, such as betaine-30 and its model compounds, contribute to the understanding of nonlinear optical (NLO) properties. These insights are valuable in the development of NLO materials for various technological applications, including memory storage and photonic devices (Kharlanov & Rettig, 2009).

Hydrogen Bond Force Field Studies

Research on hydrogen-bonded complexes involving 4X-phenol/4Y-pyridine, related to 4-(Pyridin-2-yl)phenol, provides valuable information about the force field of the hydrogen bond. This understanding is critical in fields like molecular biology and pharmaceuticals, where hydrogen bonding plays a fundamental role (Cummings & Wood, 1974).

Aggregation-Induced Enhanced Emission Studies

Studies on compounds like triphenylamine-propenone derivatives, related to 4-(Pyridin-2-yl)phenol, focus on their aggregation-induced enhanced emission (AIEE) properties. Such research is significant for developing advanced luminescent materials with applications in bioimaging, sensors, and optoelectronic devices (Liang et al., 2015).

Corrosion Inhibition in Acidic Environment

Further studies on Schiff bases derived from 4-(Pyridin-2-yl)phenol demonstrate their effectiveness as corrosion inhibitors for carbon steel in acidic environments. This research has practical implications in industrial maintenance and protection against corrosion (Hegazy et al., 2012).

Safety And Hazards

“4-(Pyridin-2-yl)phenol” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H302 - H318, and the precautionary statements are P280 - P305 + P351 + P33816.

未来方向

While specific future directions for “4-(Pyridin-2-yl)phenol” are not readily available, related compounds such as indole derivatives have shown potential for further exploration due to their diverse biological activities5.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and resources.

性质

IUPAC Name |

4-pyridin-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHMPVXKDCHHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420488 | |

| Record name | 4-(Pyridin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-2-yl)phenol | |

CAS RN |

51035-40-6 | |

| Record name | 4-(Pyridin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid](/img/structure/B1348309.png)

![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1348312.png)

![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)

![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1348336.png)